![molecular formula C18H18N6O3 B2549132 2-(6-Benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide CAS No. 876670-75-6](/img/structure/B2549132.png)
2-(6-Benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide
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Description
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular formula of “2-(6-Benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide” is C19H19N5O4. The structure of this compound would be based on the imidazole ring, which is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Imidazole-containing compounds show a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
The molecular weight of “2-(6-Benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide” is 381.392. Further physical and chemical properties are not specified in the retrieved papers.Future Directions
The future directions for research on “2-(6-Benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by imidazole derivatives , these compounds could be promising candidates for the development of new drugs.
properties
IUPAC Name |
2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-11-8-23-14-15(21(2)18(27)24(16(14)26)10-13(19)25)20-17(23)22(11)9-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H2,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKFRCKSPUDVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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